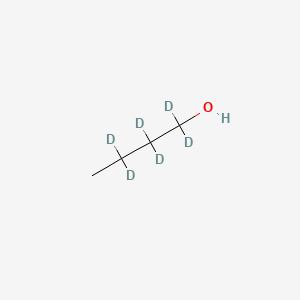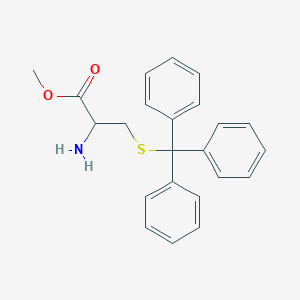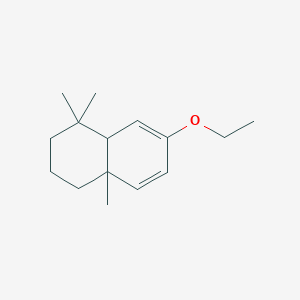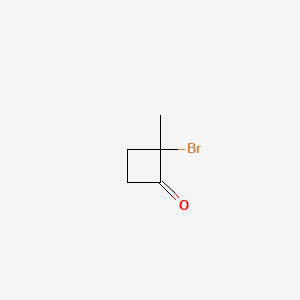![molecular formula C14H16ClNO2 B13830654 N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)
N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloroacetyl group attached to a tetrahydro-2-naphthalenyl ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenylamine with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Condensation: Reagents such as aldehydes or ketones in the presence of a base like pyridine or triethylamine.
Major Products Formed
Substitution: Products include substituted acetamides with various functional groups replacing the chlorine atom.
Condensation: Products include imines or enamines, depending on the specific reactants used.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Chloroacetyl)-3,5-dichloroaniline
- N-chloroacetyl-2,6-xylidine
- N-(2,6-Dimethylphenyl)chloroacetamide
Uniqueness
N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide is unique due to its specific structural features, such as the tetrahydro-2-naphthalenyl ring system and the chloroacetyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H16ClNO2 |
|---|---|
Peso molecular |
265.73 g/mol |
Nombre IUPAC |
N-[3-(2-chloroacetyl)-5,6,7,8-tetrahydronaphthalen-2-yl]acetamide |
InChI |
InChI=1S/C14H16ClNO2/c1-9(17)16-13-7-11-5-3-2-4-10(11)6-12(13)14(18)8-15/h6-7H,2-5,8H2,1H3,(H,16,17) |
Clave InChI |
DMOULBUKRBTROW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2CCCCC2=C1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


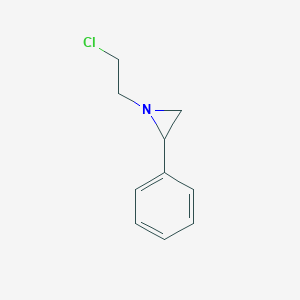
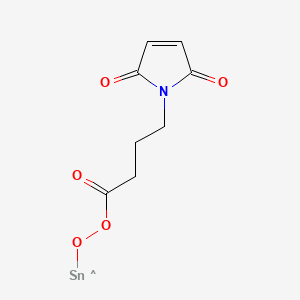




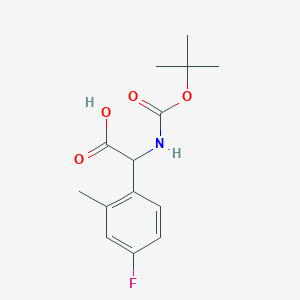
![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

